molecular formula C14H12N2O3 B3306316 N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 926255-02-9

N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B3306316
CAS No.: 926255-02-9
M. Wt: 256.26 g/mol
InChI Key: XJPHMHYWXDGFFO-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 926255-02-9) is a high-purity benzodioxol-carboxamide derivative of significant interest in pharmacological research, particularly in the development of novel antidiabetic agents. This compound has demonstrated potent in vitro inhibitory activity against the alpha-amylase enzyme, a key target in managing postprandial blood glucose levels, with a notably low IC50 value . Its mechanism of action involves slowing carbohydrate digestion, which has been validated in a streptozotocin-induced diabetic mice model, where it significantly reduced blood glucose levels . Furthermore, the benzodioxole core structure is associated with a wide spectrum of biological activities, making this compound a valuable scaffold for exploring new therapeutics . The product is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(3-aminophenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-10-2-1-3-11(7-10)16-14(17)9-4-5-12-13(6-9)19-8-18-12/h1-7H,8,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPHMHYWXDGFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238256
Record name N-(3-Aminophenyl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926255-02-9
Record name N-(3-Aminophenyl)-1,3-benzodioxole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926255-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3-aminophenylamine with 2H-1,3-benzodioxole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The amino group in N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide can be oxidized to form nitro derivatives. This transformation typically involves reagents such as nitric acid or other oxidizing agents, which convert the amino group into a nitro group, enhancing the compound's reactivity and potential biological activity.

Acylation Reactions

This compound can undergo acylation reactions where the amine group reacts with acyl chlorides or anhydrides. This reaction allows for the introduction of various acyl groups, leading to derivatives that may exhibit altered biological activities or improved pharmacological profiles.

Coupling Reactions

The compound can also participate in coupling reactions with various electrophiles due to its nucleophilic amine group. These reactions are essential for synthesizing more complex structures and can involve palladium-catalyzed cross-coupling methods, which are widely used in organic synthesis .

Reduction Reactions

Reduction of the nitro derivatives formed from oxidation can yield amine products again, demonstrating the versatility of this compound in synthetic pathways. Common reducing agents include hydrogen gas with a catalyst or metal hydrides like lithium aluminum hydride.

Biological Activity and Mechanism of Action

Research indicates that this compound may inhibit specific enzymes or bind to receptor sites, modulating biological pathways relevant to its pharmacological effects. Its potential anti-inflammatory and anticancer activities have been linked to its structural features that allow interaction with biological targets such as kinases and other proteins involved in disease pathways .

Data Tables

Scientific Research Applications

N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituents Key Properties/Activities References
N-(3-Aminophenyl)-2H-1,3-benzodioxole-5-carboxamide C₁₄H₁₂N₂O₃ 3-aminophenyl Planar geometry, amine reactivity, potential as a pharmacophore
N-[3-(Trifluoromethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide C₁₅H₁₀F₃NO₃ 3-trifluoromethylphenyl Enhanced lipophilicity, electron-withdrawing CF₃ group alters electronic properties
N-[2-(Trifluoromethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide C₁₅H₁₀F₃NO₃ 2-trifluoromethylphenyl Steric hindrance at ortho position; reduced rotational freedom
N-(6-Chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide C₁₅H₉ClN₂O₃S 6-chloro-benzothiazole Thiazole ring introduces π-stacking potential; chloro group enhances halogen bonding
N-{4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide C₂₃H₁₇N₃O₅ Oxadiazole and methoxyphenyl Oxadiazole improves metabolic stability; methoxy group modulates solubility
Tulmimetostat (antineoplastic agent) C₂₈H₃₆ClN₃O₅S Cyclohexyl, methylsulfanyl, methoxyazetidine Antineoplastic activity via epigenetic modulation; complex substitution enhances target selectivity

Physicochemical and Spectral Differences

  • Solubility: The 3-aminophenyl group in the parent compound increases water solubility relative to CF₃-substituted analogs.
  • Spectral Signatures :
    • The parent compound’s ¹H-NMR shows a broad peak at δ 9.26 ppm (amide NH) and δ 5.98 ppm (benzodioxole O–CH₂–O) .
    • Trifluoromethyl analogs display distinct ¹⁹F-NMR shifts (–62 to –65 ppm) .
    • Thiazole derivatives exhibit characteristic FTIR stretches at 1668 cm⁻¹ (C=O) and 1574 cm⁻¹ (C=N) .

Biological Activity

N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole ring fused with an aminophenyl group and a carboxamide functional group. Its chemical structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity and selectivity towards these targets can modulate various signaling pathways, which is crucial for its therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act as an antagonist or agonist at various receptor sites, influencing cellular responses.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it could serve as a potential chemotherapeutic agent.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)26 – 65Cytotoxicity observed
HeLa (Cervical Cancer)30 – 50Induction of apoptosis

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

3. Antidiabetic Effects

Recent studies have shown that derivatives of benzodioxole compounds can inhibit α-amylase activity, suggesting a role in managing blood glucose levels. The findings indicate that this compound may have potential as an antidiabetic agent.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on MCF-7 and HeLa cells. The results indicated significant cytotoxicity with IC50 values ranging from 26 to 65 µM. The mechanism involved the induction of apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

Safety Profile

While the compound shows promise in various therapeutic applications, safety assessments are crucial. Toxicological studies indicate that it can be harmful if ingested or if it comes into contact with skin . Further investigations into its safety profile are necessary to establish safe dosage levels for clinical use.

Q & A

Q. What are the standard synthetic protocols for preparing N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2H-1,3-benzodioxole-5-carboxylic acid derivatives with 3-aminophenylamine. For example, similar compounds (e.g., benzodioxole-carboxamides) are synthesized via activation of the carboxyl group using reagents like oxalyl chloride (C₂O₂Cl₂) followed by amide coupling with aromatic amines under reflux conditions (DCM, 50°C, 48 h) . Purity validation employs HPLC (>95% purity) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Key techniques include:
  • ¹H NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and benzodioxole methylenedioxy protons (δ 5.9–6.1 ppm).
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the benzodioxole and aminophenyl moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Optimization strategies include:
  • Catalyst screening : DMAP (4-dimethylaminopyridine) enhances amide coupling efficiency in DMF at 60°C .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
  • Temperature control : Lower temperatures (0°C) during acid chloride formation reduce side-product generation .
    A comparative table of yields under varying conditions is recommended:
Reaction Time (h)SolventCatalystYield (%)
48DCMNone65
36DMFDMAP82

Q. What analytical approaches resolve contradictions in reported bioactivity data for benzodioxole-carboxamide derivatives?

  • Methodological Answer : Discrepancies may arise from:
  • Structural analogs : Minor substituent changes (e.g., methoxy vs. nitro groups) significantly alter bioactivity .
  • Assay variability : Standardize protocols (e.g., IC₅₀ determination in enzyme inhibition assays) across studies.
  • Computational modeling : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like lipid metabolism enzymes, reconciling in vitro/in vivo data .

Q. How does the electronic nature of the 3-aminophenyl group influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The electron-rich aromatic amine facilitates electrophilic substitution (e.g., nitration, halogenation). For example:
  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the aminophenyl ring.
  • Reductive alkylation : LiAlH₄ reduces the amide to a secondary amine, enabling alkyl chain addition .

Data-Driven Research Design

Q. What in silico tools are recommended for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

  • Methodological Answer : Use SwissADME for bioavailability radar analysis and ProTox-II for toxicity prediction. Key parameters:
  • Lipophilicity (LogP) : ~2.5 (optimal for blood-brain barrier penetration).
  • Hepatotoxicity : Low risk due to absence of reactive metabolites in benzodioxole derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer : Focus on:
  • Benzodioxole ring modifications : Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability.
  • Aminophenyl substitutions : Replace -NH₂ with -NHAc to modulate solubility and target affinity .
    A SAR table for analogs is illustrative:
R GroupIC₅₀ (μM)Solubility (mg/mL)
-NH₂ (parent)12.30.8
-NHAc8.71.5

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM).
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
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N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide

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